REACTION_CXSMILES
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[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[NH2:11][C:12]1[CH:13]=[C:14]([CH:23]=[CH:24][CH:25]=1)[C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:16].C(N(CC)CC)C>CC(N(C)C)=O>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:11][C:12]2[CH:13]=[C:14]([CH:23]=[CH:24][CH:25]=2)[C:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:16])=[O:7])=[CH:4][CH:3]=1
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Name
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Quantity
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4.9 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C(=O)Cl)C=C1
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Name
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Quantity
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5 g
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Type
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reactant
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Smiles
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NC=1C=C(C(=O)C2=CC=CC=C2)C=CC1
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Name
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Quantity
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4.9 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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Quantity
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60 mL
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Type
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solvent
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Smiles
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CC(=O)N(C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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ClC1=CC=C(C(=O)NC=2C=C(C(=O)C3=CC=CC=C3)C=CC2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |